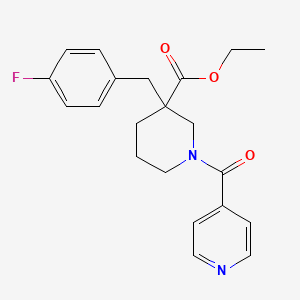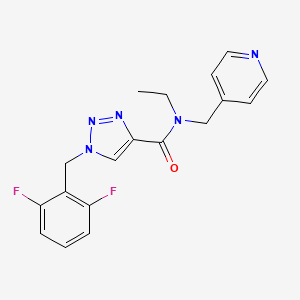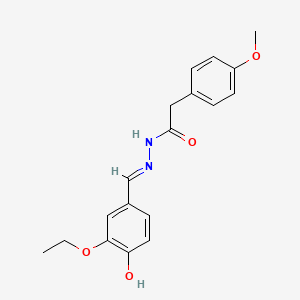![molecular formula C23H17BrN2O3 B6042549 N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the euphoric and relaxing effects of cannabis. AM-2201 has been used in scientific research to study the effects of cannabinoids on the brain and body, as well as to develop new medications for various conditions.
Mécanisme D'action
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide works by binding to the CB1 receptor in the brain and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of cannabis. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is much more potent than THC and can cause more severe side effects such as anxiety, paranoia, and hallucinations.
Biochemical and Physiological Effects:
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has effects on the immune system, such as reducing inflammation and decreasing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain and body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is much more potent than THC and can cause more severe side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. One area of interest is the development of new medications that target the CB1 receptor. N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been shown to have potential therapeutic effects for conditions such as chronic pain, anxiety, and depression. Another area of interest is the study of the long-term effects of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide on the brain and body. It is important to understand the potential risks associated with the use of synthetic cannabinoids such as N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. Finally, there is a need for more research on the safety and efficacy of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide in humans. While it has been used in scientific research, there is still much to learn about its effects on the human body.
Méthodes De Synthèse
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide is synthesized by reacting 1-naphthoyl chloride with 2-methylamino-4-(5-bromo-2-furanyl) benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain a pure form of N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide.
Applications De Recherche Scientifique
N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to have similar effects to THC, the main psychoactive component of cannabis, such as increasing appetite and reducing pain. However, it is much more potent than THC and can cause more severe side effects.
Propriétés
IUPAC Name |
N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-13-15(10-11-20(14)26-23(28)21-9-4-12-29-21)25-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBNBKFDYOBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6042499.png)
![N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6042500.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6042506.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6042511.png)

![2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
![N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6042526.png)
![10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6042531.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B6042542.png)
![7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6042545.png)
